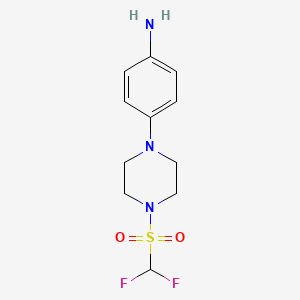
4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline
Vue d'ensemble
Description
“4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 1154693-91-0 . It has a molecular weight of 291.32 . The IUPAC name for this compound is 4-{4-[(difluoromethyl)sulfonyl]-1-piperazinyl}aniline .
Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for the compound is 1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2 .
Applications De Recherche Scientifique
Chemical Template Polymerization
4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline, when used in chemical polymerization processes, can contribute to the formation of soluble interpolyelectrolyte complexes. These complexes exhibit high proton and electrical conductivity, as demonstrated by Boeva and Sergeyev (2014) in their study using MF-4SC, a perfluorinated polysulfonic acid, in a water/2-propanol mixed solvent. This process results in free-standing films with notable conductive properties (Boeva & Sergeyev, 2014).
Redox Cyclability in Electrochemical Applications
The redox cyclability of polyaniline derivatives, such as Poly(4-anilino-1-butanesulfonic acid) sodium salt, synthesized from the electrochemical oxidation of aniline and its derivatives, shows superior redox cyclability compared to unsubstituted polyaniline. This finding by Kim et al. (1994) suggests potential applications in electrochemical systems, offering enhanced performance and stability (Kim et al., 1994).
Antimicrobial Activities in Pharmaceutical Research
In pharmaceutical research, derivatives of anilines like 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline have been synthesized and evaluated for their antimicrobial activities. Yolal et al. (2012) reported the synthesis of various derivatives with significant anti-Mycobacterium smegmatis activity, highlighting the potential of aniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).
Water-Soluble and Self-Doped Polyaniline Derivatives
Prévost et al. (1999) explored the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines. This process produces water-soluble and self-doped polyaniline derivatives, indicating potential applications in fields requiring soluble and conductive polymers (Prévost et al., 1999).
Solar Cell Applications
The synthesis and characterization of novel polymers based on aniline derivatives have shown their potential application in solar cells. Shahhosseini et al. (2016) demonstrated that polymers derived from aniline can be used as efficient counter electrodes in dye-sensitized solar cells, enhancing energy conversion efficiency (Shahhosseini et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4-(difluoromethylsulfonyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOTRKUOWQWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



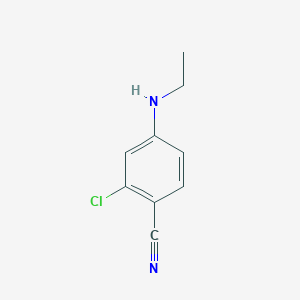
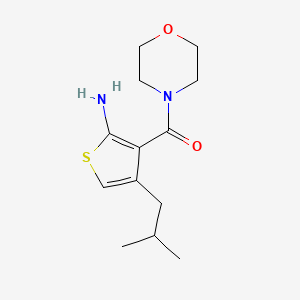
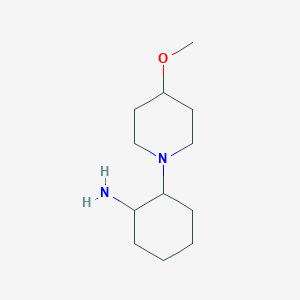
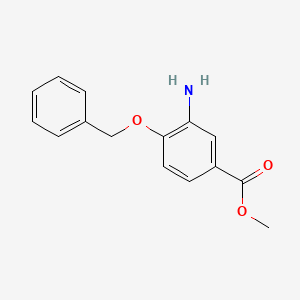
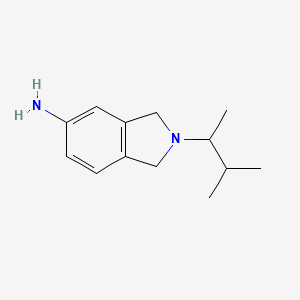
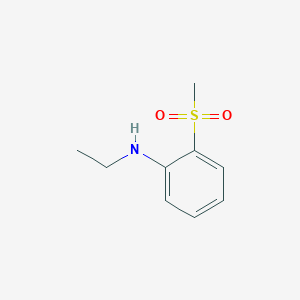
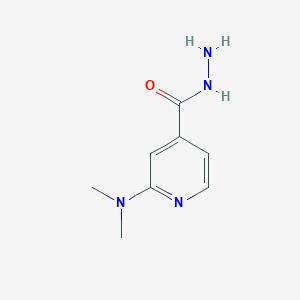
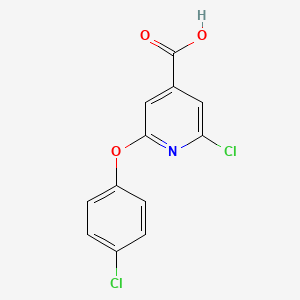
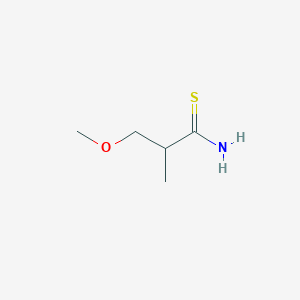
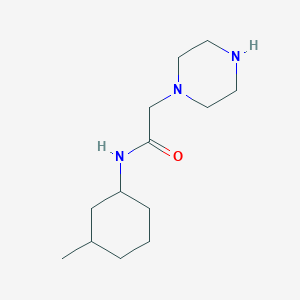
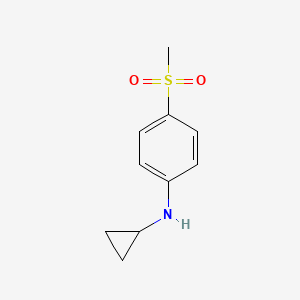
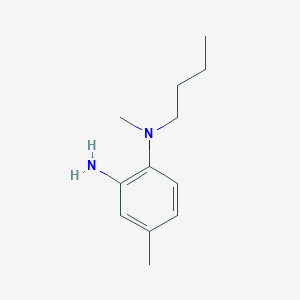

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)